3-(Dodecylselanyl)propanoic acid
Description
3-(Dodecylselanyl)propanoic acid is a seleno-organic compound characterized by a dodecylselanyl group (C12H25Se–) attached to the β-carbon of a propanoic acid backbone. The selenium atom in the dodecylselanyl group may confer unique redox properties, enhancing biological activity compared to sulfur analogs .
Properties
CAS No. |
50514-79-9 |
|---|---|
Molecular Formula |
C15H30O2Se |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-dodecylselanylpropanoic acid |
InChI |
InChI=1S/C15H30O2Se/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI Key |
QFYUDVUWIYMOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se]CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylselanyl)propanoic acid typically involves the reaction of dodecylselenol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the selenol group replaces the bromine atom in the propanoic acid derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 3-(Dodecylselanyl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylselanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The selenol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced forms of the selenium-containing compound.
Substitution: Various substituted organic molecules depending on the reactants used.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Organoselenium compounds are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(Dodecylselanyl)propanoic acid involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, modulating redox homeostasis and influencing various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Analogs: 3-(Methylthio)propanoic Acid Esters
These compounds, identified in pineapple varieties (e.g., Tainong No. 4 and No. 6), contribute to aroma profiles due to their volatile nature . Key differences from 3-(dodecylselanyl)propanoic acid include:
- Substituent : A methylthio (–SCH3) group vs. a long-chain dodecylselanyl group.
- Bioactivity: Primarily flavor-active (e.g., 3-(methylthio)propanoic acid methyl ester has OAVs >1 in pineapples) , whereas selenium derivatives may exhibit enhanced antimicrobial or antioxidant properties due to selenium’s polarizable electron cloud.
Table 1: Comparison of Sulfur vs. Selenium Derivatives
Chlorinated 3-Phenylpropanoic Acid Derivatives
Marine-derived chlorinated compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective antimicrobial activity against E. coli and S. aureus . Key distinctions:
- Aromatic vs.
- Mechanism: Chlorine atoms likely interfere with bacterial enzyme function, while selenium could induce oxidative stress via selenol (–SeH) intermediates .
Table 2: Antimicrobial Activity Comparison
Hydroxyphenyl and Amino-Substituted Derivatives
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit anticancer activity through synthetic modifications (e.g., introducing imidazole or pyridine rings) . Contrasts with 3-(dodecylselanyl)propanoic acid include:
- Functional Groups: Hydroxyl and amino groups enable hydrogen bonding and receptor targeting, whereas selenium’s redox activity may trigger apoptosis via reactive oxygen species (ROS) generation.
- Synthetic Flexibility : Hydroxyphenyl derivatives are optimized for specificity , while the dodecylselanyl group’s long chain could enhance tumor targeting through lipid bilayer interactions.
Thienyl and Heterocyclic Derivatives
3-(2-Thienyl)propanoic acid is used in materials science due to its conjugated thiophene ring . Compared to 3-(dodecylselanyl)propanoic acid:
- Electronic Effects : Thienyl groups enable π-π stacking for electronic applications, while the dodecylselanyl group’s aliphatic chain may serve as a surfactant or drug delivery vehicle.
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